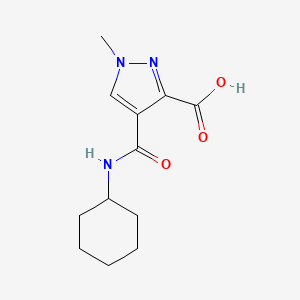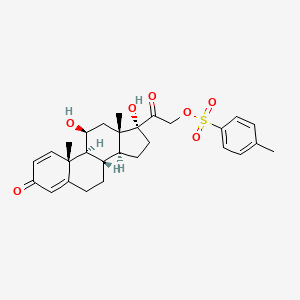
11beta,17,21-Trihydroxy-pregna-1,4-diene-3,20-dione 21-p-Toluenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11beta,17,21-Trihydroxy-pregna-1,4-diene-3,20-dione 21-p-Toluenesulfonate is a synthetic steroid compound. It is derived from the naturally occurring steroid hormone, cortisol. This compound is known for its potent anti-inflammatory and immunosuppressive properties, making it valuable in various medical and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11beta,17,21-Trihydroxy-pregna-1,4-diene-3,20-dione 21-p-Toluenesulfonate typically involves multiple steps. One common method starts with the acetylation of 11beta,17alpha,21-trihydroxy-pregna-1,4-diene-3,20-dione (hydrocortisone) at the 21-hydroxyl group using p-toluenesulfonyl chloride. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
11beta,17,21-Trihydroxy-pregna-1,4-diene-3,20-dione 21-p-Toluenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The p-toluenesulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted steroids. These derivatives can have different biological activities and applications .
Scientific Research Applications
11beta,17,21-Trihydroxy-pregna-1,4-diene-3,20-dione 21-p-Toluenesulfonate has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of other steroid compounds.
Biology: Employed in studies of steroid hormone function and regulation.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in the body. This binding initiates a cascade of molecular events that result in the suppression of inflammatory responses and modulation of immune function. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune regulation .
Comparison with Similar Compounds
Similar Compounds
Betamethasone: Another potent glucocorticoid with similar anti-inflammatory properties.
Dexamethasone: Known for its strong immunosuppressive effects.
Hydrocortisone: A naturally occurring steroid hormone with a broader range of physiological effects.
Uniqueness
11beta,17,21-Trihydroxy-pregna-1,4-diene-3,20-dione 21-p-Toluenesulfonate is unique due to its specific chemical modifications, which enhance its stability and potency compared to other similar compounds. The presence of the p-toluenesulfonate group also allows for further chemical modifications, making it a versatile intermediate in steroid synthesis .
Properties
Molecular Formula |
C28H34O7S |
|---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C28H34O7S/c1-17-4-7-20(8-5-17)36(33,34)35-16-24(31)28(32)13-11-22-21-9-6-18-14-19(29)10-12-26(18,2)25(21)23(30)15-27(22,28)3/h4-5,7-8,10,12,14,21-23,25,30,32H,6,9,11,13,15-16H2,1-3H3/t21-,22-,23-,25+,26-,27-,28-/m0/s1 |
InChI Key |
FSNQLTUPZVVUQE-BEQUJODCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(=O)[C@]2(CC[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(=O)C2(CCC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Chloromethyl)-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one](/img/structure/B15295288.png)
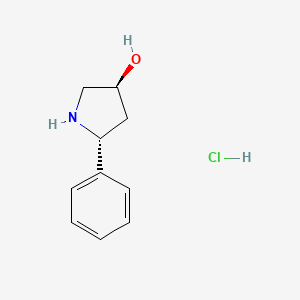
![1-((R)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-((S)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propan-1-one](/img/structure/B15295306.png)
![5-[(2,5-Dioxo-1-pyrrolidinyl)methyl]-anastrozole](/img/structure/B15295314.png)
![(4R,4aR,5S,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-ol;hydrochloride](/img/structure/B15295319.png)
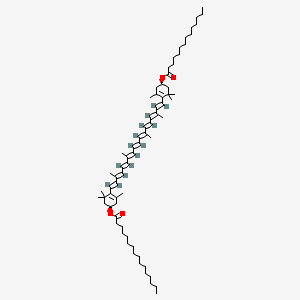
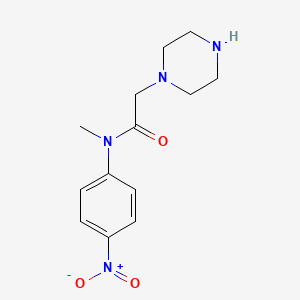
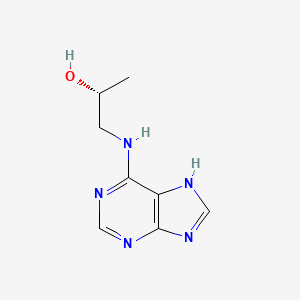
![5-Phenyl-3,6,7,8,9-pentaazatricyclo[8.4.0.0,2,7]tetradeca-1(10),2,5,8,11,13-hexaen-4-one](/img/structure/B15295342.png)
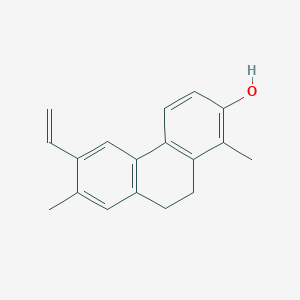
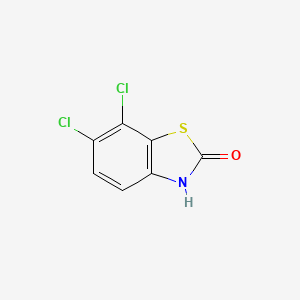
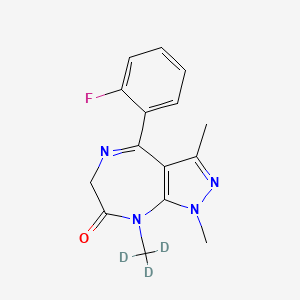
![(3S)-1-[2-(3-Ethenyl-4-hydroxyphenyl)ethyl]-a,a-diphenyl-3-pyrrolidineacetamide](/img/structure/B15295375.png)
